molecular formula C12H13N5 B2756847 4-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine CAS No. 879615-87-9

4-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine

Cat. No.: B2756847
CAS No.: 879615-87-9
M. Wt: 227.271
InChI Key: LGILJKNUTIFEBG-UHFFFAOYSA-N
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Description

4-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a quinoline and triazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine typically involves the reaction of 3,4-dihydroquinoline derivatives with triazine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures ranging from 80°C to 120°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles such as amines or thiols replace one of the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted triazines.

Scientific Research Applications

4-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydroquinoline derivatives: These compounds share the quinoline moiety and exhibit similar chemical properties.

    1,3,5-triazine derivatives: Compounds with the triazine ring structure, used in various applications.

Uniqueness

4-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine is unique due to the combination of the quinoline and triazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c13-11-14-8-15-12(16-11)17-7-3-5-9-4-1-2-6-10(9)17/h1-2,4,6,8H,3,5,7H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGILJKNUTIFEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC=NC(=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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